(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid
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Overview
Description
(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a nitrophenyl group attached to a butenoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid typically involves the reaction of 4-nitrobenzaldehyde with malonic acid in the presence of a base such as pyridine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the butenoic acid moiety can interact with active sites of enzymes, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylacetic acid: Similar structure but with an acetic acid moiety instead of a butenoic acid.
4-Nitrophenylpropionic acid: Contains a propionic acid group instead of a butenoic acid.
4-Nitrophenylbutyric acid: Features a butyric acid group instead of a butenoic acid.
Uniqueness
(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid is unique due to its conjugated double bond in the butenoic acid moiety, which imparts distinct chemical reactivity and potential for various applications. The presence of the nitrophenyl group further enhances its versatility in chemical reactions and biological interactions.
Properties
Molecular Formula |
C10H7NO5 |
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Molecular Weight |
221.17 g/mol |
IUPAC Name |
(E)-4-(4-nitrophenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7NO5/c12-9(5-6-10(13)14)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,13,14)/b6-5+ |
InChI Key |
XBGYVGSMVMQCQH-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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